molecular formula C12H14N2 B15252709 7-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole

7-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole

Cat. No.: B15252709
M. Wt: 186.25 g/mol
InChI Key: IWBSJFPXSNLYDD-UHFFFAOYSA-N
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Description

7-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and drugs. This compound is known for its unique structure, which includes a fused pyridine and indole ring system. It has garnered interest in the scientific community for its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7-position can affect its interaction with molecular targets, potentially leading to distinct pharmacological properties .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

7-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H14N2/c1-8-2-3-9-10-4-5-13-7-12(10)14-11(9)6-8/h2-3,6,13-14H,4-5,7H2,1H3

InChI Key

IWBSJFPXSNLYDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)CNCC3

Origin of Product

United States

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